molecular formula C8H12ClN3 B13193577 4-Butyl-6-chloropyrimidin-2-amine

4-Butyl-6-chloropyrimidin-2-amine

Katalognummer: B13193577
Molekulargewicht: 185.65 g/mol
InChI-Schlüssel: IABJWPFMLBLYIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butyl-6-chloropyrimidin-2-amine is a chemical compound with the molecular formula C8H12ClN3. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-6-chloropyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with butylamine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dioxane. The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Butyl-6-chloropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or diarylamine derivatives .

Wissenschaftliche Forschungsanwendungen

4-Butyl-6-chloropyrimidin-2-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Butyl-6-chloropyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The pyrimidine ring can interact with various biological pathways, influencing cellular processes such as DNA replication, protein synthesis, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

  • N-Butyl-6-chloropyrimidin-4-amine
  • 4-Chloro-6-butylaminopyrimidine
  • 4-(Butylamino)-6-chloropyrimidine

Comparison: 4-Butyl-6-chloropyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in different biological activities and chemical reactivity compared to other similar compounds. For example, the position of the butyl group and the chlorine atom can influence the compound’s ability to interact with biological targets and undergo specific chemical reactions .

Eigenschaften

Molekularformel

C8H12ClN3

Molekulargewicht

185.65 g/mol

IUPAC-Name

4-butyl-6-chloropyrimidin-2-amine

InChI

InChI=1S/C8H12ClN3/c1-2-3-4-6-5-7(9)12-8(10)11-6/h5H,2-4H2,1H3,(H2,10,11,12)

InChI-Schlüssel

IABJWPFMLBLYIS-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC(=NC(=N1)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.